2-Fluoro-3-hydroxycyclopent-2-en-1-one
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Overview
Description
2-Fluoro-3-hydroxycyclopent-2-en-1-one is an organic compound with the molecular formula C₅H₅FO₂ and a molecular weight of 116.09 g/mol This compound is characterized by a cyclopentene ring substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-hydroxycyclopent-2-en-1-one typically involves the fluorination of cyclopent-2-en-1-one derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2-fluorocyclopent-2-en-1-one.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxycyclopent-2-en-1-one involves its interaction with various molecular targets, depending on the specific application. In enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity . The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
2-Hydroxycyclopent-2-en-1-one: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Fluoro-2-hydroxycyclopent-2-en-1-one: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.
2-Fluorocyclopent-2-en-1-one: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness: 2-Fluoro-3-hydroxycyclopent-2-en-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclopentene ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C5H5FO2 |
---|---|
Molecular Weight |
116.09 g/mol |
IUPAC Name |
2-fluoro-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H5FO2/c6-5-3(7)1-2-4(5)8/h7H,1-2H2 |
InChI Key |
FGPHCTOKQYAIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1O)F |
Origin of Product |
United States |
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